(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol
CAS No.: 1227581-36-3
Cat. No.: VC0090165
Molecular Formula: C8H8F3NO2
Molecular Weight: 207.152
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227581-36-3 |
|---|---|
| Molecular Formula | C8H8F3NO2 |
| Molecular Weight | 207.152 |
| IUPAC Name | [2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methanol |
| Standard InChI | InChI=1S/C8H8F3NO2/c1-14-7-5(4-13)2-6(3-12-7)8(9,10)11/h2-3,13H,4H2,1H3 |
| Standard InChI Key | LJXHXJFJZDJWFX-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=N1)C(F)(F)F)CO |
Introduction
Chemical Identity and Structural Characteristics
(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol is characterized by its distinct pyridine ring scaffold with specific functional group substitutions. The compound features a methoxy group at the 2-position of the pyridine ring, a trifluoromethyl group at the 5-position, and a hydroxymethyl group at the 3-position. This arrangement of functional groups contributes to the compound's unique chemical properties and reactivity profile. The trifluoromethyl group, in particular, is known to enhance molecular stability and lipophilicity, which are crucial parameters in pharmaceutical development.
Chemical Identifiers and Physical Properties
The compound is precisely identified through multiple standardized chemical nomenclature systems, facilitating its recognition across scientific databases and literature. Table 1 summarizes the key identifiers and physical properties of this compound.
The compound's physical characteristics are influenced by the presence of both polar and nonpolar functional groups. The hydroxymethyl group provides hydrogen bonding capabilities, while the trifluoromethyl group contributes to increased lipophilicity. These opposing characteristics create a balanced physicochemical profile that is advantageous for various applications, particularly in drug development where optimal solubility and membrane permeability are crucial considerations.
Applications in Pharmaceutical and Agrochemical Research
The unique structural features of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol make it particularly valuable in pharmaceutical and agrochemical applications. The trifluoromethyl group is known to enhance compound stability and lipophilicity, which are desirable traits in drug development. These properties can improve pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion characteristics of potential drug candidates.
Pharmaceutical Relevance
In pharmaceutical research, this compound may serve as an important building block or intermediate in the synthesis of more complex molecules with specific biological activities. The compound belongs to the product family of "Protein Degrader Building Blocks," suggesting its potential role in targeted protein degradation approaches, which represent an emerging therapeutic strategy in drug discovery . Targeted protein degradation has gained significant attention for addressing previously "undruggable" targets by facilitating the selective elimination of disease-causing proteins.
Structure-Activity Relationships
Contribution of Functional Groups
The methoxy group at the 2-position can participate in hydrogen bonding interactions with target proteins and influences the electronic distribution within the pyridine ring. This substituent can enhance binding specificity to particular biological targets by providing additional interaction points for molecular recognition.
The trifluoromethyl group at the 5-position significantly affects the compound's electronic and steric properties. This highly electronegative group withdraws electron density from the pyridine ring, altering its reactivity and interaction potential with biological systems. Additionally, the lipophilic character introduced by this group improves membrane permeability, which is crucial for cellular uptake of potential drug molecules.
The hydroxymethyl group at the 3-position provides a reactive site for further chemical modifications, enabling the compound to serve as a versatile intermediate in synthetic pathways. This functional group can also participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and specificity.
Analytical Characterization
The analytical characterization of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol is essential for confirming its identity, purity, and structural integrity. Various spectroscopic and chromatographic techniques are employed for this purpose, providing complementary information about different aspects of the compound's structure and properties.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, can provide detailed information about the compound's structure by elucidating the chemical environment of hydrogen and carbon atoms. The presence of fluorine in the trifluoromethyl group also enables ¹⁹F-NMR analysis, which can serve as a distinctive fingerprint for this compound.
Comparison with Structurally Related Compounds
Examining the relationships between (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol and structurally similar compounds provides valuable insights into the influence of specific structural features on chemical and biological properties. Such comparisons can guide the rational design of new derivatives with tailored characteristics for specific applications.
Structural Analogs
One notable structural analog is (2-Methoxy-5-methylpyridin-3-yl)methanol, which differs by having a methyl group instead of a trifluoromethyl group at the 5-position. This seemingly minor change significantly alters the compound's properties, as the trifluoromethyl group in (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol imparts higher reactivity compared to the methyl-substituted analog .
Another related compound is 2-Methoxy-5-(trifluoromethyl)nicotinaldehyde, which features an aldehyde group instead of a hydroxymethyl group. This compound represents a potential precursor in the synthesis of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol through a reduction reaction. The interconversion between these forms illustrates the versatility of these scaffolds in synthetic chemistry.
Current Research and Future Directions
Research on (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol and related compounds continues to evolve, driven by their potential applications in pharmaceutical and agrochemical development. As a building block in targeted protein degradation approaches, this compound may contribute to the development of novel therapeutic strategies for addressing challenging disease targets.
Future investigations may focus on optimizing synthetic methods to improve yield and purity, exploring new applications based on expanded understanding of structure-activity relationships, and developing derivatives with enhanced properties for specific purposes. The compound's classification as a protein degrader building block suggests potential involvement in emerging technologies such as PROTACs (Proteolysis Targeting Chimeras), which represent a promising frontier in drug discovery.
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